molecular formula C10H9FO3 B2421909 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid CAS No. 2167024-81-7

4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid

Cat. No.: B2421909
CAS No.: 2167024-81-7
M. Wt: 196.177
InChI Key: KFCRKKPGDJWORK-UHFFFAOYSA-N
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Description

4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid is an organic compound with the molecular formula C10H9FO3. This compound is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 3-position is replaced by a prop-2-en-1-yloxy group. It is a white crystalline solid that is used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. In this method, 4-fluorobenzoic acid is reacted with an appropriate boronic acid derivative under palladium catalysis to introduce the prop-2-en-1-yloxy group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar methods as described above. The reaction conditions are optimized to achieve high yields and purity, and the product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and the prop-2-en-1-yloxy group play crucial roles in its binding affinity and specificity. The compound can inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-3-(prop-2-en-1-yloxy)benzoic acid is unique due to the presence of both the fluorine atom and the prop-2-en-1-yloxy group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and provides versatility in synthetic applications.

Properties

IUPAC Name

4-fluoro-3-prop-2-enoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-2-5-14-9-6-7(10(12)13)3-4-8(9)11/h2-4,6H,1,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCRKKPGDJWORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=CC(=C1)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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